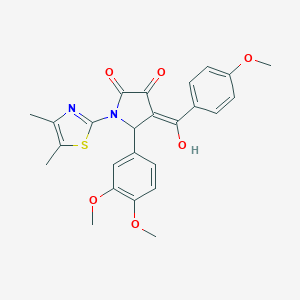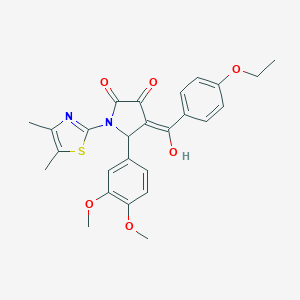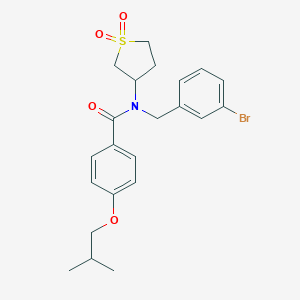![molecular formula C24H28N6O B265211 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B265211.png)
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, studies have shown that the compound can interact with specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are diverse and depend on the specific receptors and enzymes that the compound interacts with. Some of the reported effects include modulation of neurotransmitter release, inhibition of tumor cell growth, and reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential as a versatile tool for studying various biological processes. However, the compound's limitations include its low solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. Some of the potential areas of interest include further studies on the compound's mechanism of action, optimization of the synthesis method to improve yield and purity, and exploration of the compound's potential as a therapeutic agent for various diseases. Additionally, the compound's potential as a diagnostic tool for certain diseases warrants further investigation.
Conclusion:
In conclusion, 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand the compound's mechanism of action and potential as a therapeutic agent and diagnostic tool.
Synthesemethoden
The synthesis of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multi-step process that requires the use of various reagents and catalysts. The detailed synthesis method is beyond the scope of this paper; however, it is worth noting that the compound can be synthesized using different approaches, including the use of microwave irradiation, ultrasound, and other modern techniques.
Wissenschaftliche Forschungsanwendungen
The potential applications of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in scientific research are vast. One of the primary areas of interest is medicinal chemistry, where the compound has been studied for its potential as a novel drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a diagnostic tool for certain diseases.
Eigenschaften
Produktname |
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
|---|---|
Molekularformel |
C24H28N6O |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H28N6O/c1-5-29(6-2)19-13-11-18(12-14-19)22-21(17(4)27-24-25-15-26-30(22)24)23(31)28-20-10-8-7-9-16(20)3/h7-15,22H,5-6H2,1-4H3,(H,28,31)(H,25,26,27) |
InChI-Schlüssel |
GCRQBEYROUHCFD-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)NC4=CC=CC=C4C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)NC4=CC=CC=C4C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)NC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265131.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265132.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265135.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265140.png)
![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)


![10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B265150.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)
![2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B265162.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B265170.png)